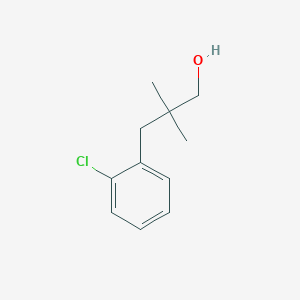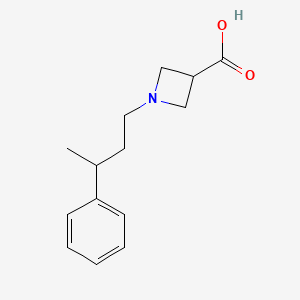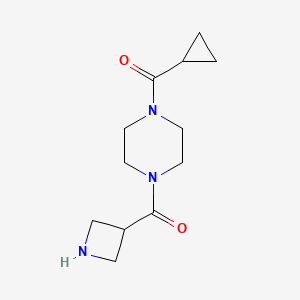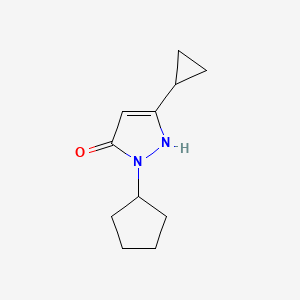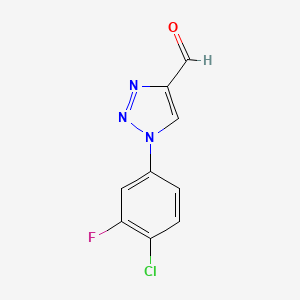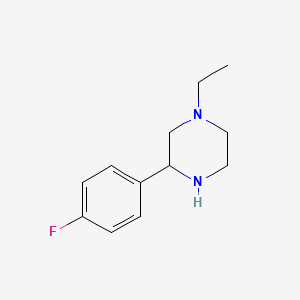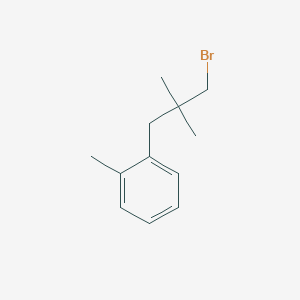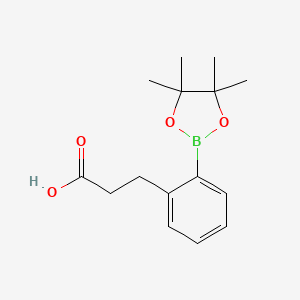
Ácido 3-(2-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil)propanoico
Descripción general
Descripción
“3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid” is a chemical compound. It’s commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound might involve the use of a palladium catalyst for borylation at the benzylic C-H bond of alkylbenzenes . The method B3LYP/6-311G (2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H17BO2 . The HOMO and LUMO of the conformer were calculated using the method B3LYP/6-311G (2d, p) to estimate its chemical stability .
Chemical Reactions Analysis
This compound may undergo various chemical reactions. For instance, it might be involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.07. It has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto se utiliza a menudo en la síntesis orgánica . Se emplea en la síntesis de diversos compuestos orgánicos, incluidos compuestos organoheterocíclicos .
Boración
El compuesto se puede utilizar para la boración en el enlace C-H bencílico de los alquilbencenos en presencia de un catalizador de paladio para formar pinacol bencil boronato .
Hidroboración
También se puede utilizar para la hidroboración de alquinos y alquenos alquílicos o arílicos en presencia de catalizadores de metales de transición .
Síntesis de Nuevos Copolímeros
El compuesto se emplea en la síntesis, las propiedades ópticas y electroquímicas de nuevos copolímeros basados en unidades de benzotiadiazol y areno ricas en electrones .
Investigación de Aplicaciones Farmacéuticas
En la investigación de aplicaciones farmacéuticas, los compuestos de ácido bórico como este se utilizan generalmente como inhibidores enzimáticos o fármacos ligandos específicos . Se pueden utilizar para tratar tumores e infecciones microbianas .
Fármacos Anticancerígenos
Además de tratar tumores e infecciones microbianas, estos compuestos también se pueden utilizar en el desarrollo de fármacos anticancerígenos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid, also known as 2-(2-Carboxyethyl)phenylboronic acid, pinacol ester, are typically carbon-based molecules in organic synthesis reactions . This compound is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura reaction, the compound, being a boron-based reagent, transfers a nucleophilic organic group from boron to palladium . This process results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound plays a crucial role, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmacokinetics
It’s important to note that the compound is susceptible to hydrolysis, especially at physiological ph . This property could potentially affect its bioavailability in a biological context.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . In the context of the Suzuki–Miyaura reaction, this enables the coupling of chemically differentiated fragments .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the compound is generally stable but may undergo hydrolysis in a moist environment . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions.
Análisis Bioquímico
Biochemical Properties
3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The compound interacts with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. These interactions are primarily due to the boron atom’s ability to form stable complexes with organic substrates. For instance, in the presence of a palladium catalyst, 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can participate in the borylation of benzylic C-H bonds, forming pinacol benzyl boronate .
Cellular Effects
The effects of 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that the compound can affect the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, which in turn can alter cellular metabolic pathways . Additionally, the compound’s interaction with cellular proteins can lead to changes in gene expression, impacting cellular growth and differentiation.
Molecular Mechanism
At the molecular level, 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The boron atom within the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation. This interaction is crucial for the compound’s role in catalysis and organic synthesis. For instance, the compound can act as a ligand in palladium-catalyzed coupling reactions, facilitating the formation of aryl boronates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can change over time due to its stability and degradation properties. The compound is known to be air-sensitive and hygroscopic, which can affect its long-term stability and reactivity . Studies have shown that the compound’s effectiveness in catalysis and biochemical reactions can diminish over time if not stored properly. Additionally, long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, the compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolic pathways . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound can influence metabolic flux and metabolite levels by participating in reactions such as hydroboration and borylation . These interactions can lead to changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s boron-containing structure allows it to interact with cellular membranes and proteins, facilitating its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and effectiveness in catalysis and organic synthesis.
Subcellular Localization
The subcellular localization of 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, with specific interactions occurring in the cytoplasm, nucleus, or other organelles . These interactions are essential for the compound’s role in modulating cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-5-7-11(12)9-10-13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRYFZYJQALDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)
![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)
